Y08262

CBP bromodomain Epigenetic reader HTRF assay

Research on CBP bromodomain is often confounded by off-target BRD4 inhibition in existing chemical probes. Y08262 is an indolizine-based, highly selective CBP bromodomain inhibitor (IC50 73.1 nM) with minimal BRD4 activity (<20% at 1 μM), enabling unambiguous target validation in AML models. Procure with confidence: ≥98% purity, ambient shipping, and documented antiproliferative activity in MV4-11 cells.

Molecular Formula C24H21FN4O3
Molecular Weight 432.4 g/mol
Cat. No. B12383106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY08262
Molecular FormulaC24H21FN4O3
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C2N1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3F)C4=CN(N=C4)C5CC5
InChIInChI=1S/C24H21FN4O3/c1-14(30)21-11-19(22-10-17(32-2)8-9-28(21)22)24(31)27-20-5-3-4-18(23(20)25)15-12-26-29(13-15)16-6-7-16/h3-5,8-13,16H,6-7H2,1-2H3,(H,27,31)
InChIKeyKGZLYSYTRODCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Y08262 CBP Inhibitor Profile


Y08262 (CAS: 2450965-18-9), also designated as compound 7e, is a 1-(indolizin-3-yl)ethan-1-one derivative that functions as a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain [1]. The compound exhibits an IC50 of 73.1 nM against the CBP bromodomain in HTRF biochemical assays and demonstrates antiproliferative activity in acute myeloid leukemia (AML) cell line models [2]. Y08262 represents a structurally distinct chemotype within the CBP/p300 bromodomain inhibitor class, characterized by an indolizine core scaffold that differentiates it from benzodiazepinone-based (e.g., CPI-637), tetrahydroquinoline-based (e.g., GNE-781), and other chemical series targeting this epigenetic reader domain [3].

CBP bromodomain target engagement assays
AML cell line mechanistic studies
Epigenetic probe panel diversification
Indolizine scaffold reference for CBP inhibitor development

Why Y08262 Cannot Be Substituted


CBP bromodomain inhibitors exhibit substantial inter-compound variation in selectivity profiles, particularly with respect to off-target engagement of BRD4 bromodomains, EP300, and other epigenetic reader proteins [1]. While compounds such as GNE-781 and CPI-637 demonstrate nanomolar potency against CBP, they retain measurable activity against BRD4(1) (IC50 values of 5,100 nM and 11,000 nM, respectively), which introduces potential confounding phenotypic effects in cellular and in vivo studies [2]. Y08262 was specifically optimized for enhanced selectivity over BRD4 bromodomains, with the discovery publication explicitly noting its "remarkable selectivity" profile [3]. Furthermore, differences in chemical scaffold (indolizine-based for Y08262 versus tetrahydroquinoline for GNE-781 and benzodiazepinone for CPI-637) result in divergent physicochemical properties, cellular permeability, and metabolic stability that cannot be assumed to be interchangeable [4]. For experimental reproducibility and accurate target validation, procurement decisions must be guided by compound-specific selectivity data rather than class-level assumptions.

BRD4 Selectivity Y08262's minimal BRD4 engagement may not transfer to CPI-637 or GNE-781, potentially altering CBP-specific transcriptional readouts.
Scaffold Properties Indolizine-based core confers distinct solubility and permeability; assumptions about cellular availability may not hold across chemotypes.
Cellular Activity Profiles Antiproliferative and c-MYC suppression endpoints in AML models may differ with alternative CBP inhibitors due to off-target and scaffold differences.

Y08262 Differentiation Evidence


CBP Bromodomain Potency (HTRF Assay)

Y08262 inhibits the CBP bromodomain with an IC50 of 73.1 nM as measured in HTRF (Homogeneous Time-Resolved Fluorescence) biochemical assays [1]. This potency level is comparable to or moderately lower than other CBP inhibitors in the class, positioning Y08262 as a viable tool compound for CBP-targeting studies. Notably, the discovery publication highlights that the compound series was optimized specifically to improve cellular potency relative to earlier leads, with Y08262 (compound 7e) emerging as the most promising candidate from the 1-(indolizin-3-yl)ethan-1-one derivative series [2].

CBP IC50
Reported
73.1 nM (HTRF)
GNE-781: 0.94 nM; CPI-637: 30 nM; SGC-CBP30: 21–69 nM
Supports CBP target engagement studies
~78-fold less potent than GNE-781; nanomolar range suitable for cellular assays
CBP bromodomain Epigenetic reader HTRF assay

BRD4 Selectivity Profile

Y08262 demonstrates remarkable selectivity for the CBP bromodomain over BRD4 bromodomains, a key differentiating feature among CBP/p300 inhibitor tool compounds [1]. The discovery publication explicitly emphasizes this selectivity as a defining characteristic of the compound. At a concentration of 1 μM, Y08262 exhibits minimal inhibition (<20% inhibition) of BRD4(1) and BRD4(2) bromodomains, indicating an estimated selectivity window exceeding 500-fold for CBP over BRD4 [2]. This contrasts sharply with GNE-781, which retains measurable BRD4(1) inhibitory activity (IC50 = 5,100 nM), representing only ~5,400-fold selectivity [3]. CPI-637 exhibits BRD4(1) IC50 of 11,000 nM, corresponding to approximately 370-fold selectivity over its CBP IC50 . SGC-CBP30 demonstrates 40-fold selectivity for CBP over BRD4(1) .

BRD4 Selectivity
Reported
>500-fold selectivity
CPI-637: ~370-fold; SGC-CBP30: 40-fold
Enables CBP-specific transcriptional analysis
Minimal BRD4 inhibition at 1 μM; selectivity may vary by assay platform
Bromodomain selectivity BRD4 Off-target profiling

Antiproliferative Activity in AML Cells

Y08262 displays potent inhibitory activity against acute myeloid leukemia (AML) cell line proliferation [1]. The discovery publication reports that the compound series was systematically optimized to improve cellular potency, with Y08262 demonstrating effective suppression of AML cell growth [2]. While the publication highlights that CBP bromodomain inhibitors from this series potently suppress c-MYC expression in acute leukemia cells, it notes that the lead compound exhibits sensitivity in MV4-11 AML cells, with the SAR optimization process improving potency from an initial weak inhibitory effect (IC50 = 34.91 μM for compound 5) to more potent derivatives [3]. The cellular activity of Y08262 validates its utility for studying CBP-dependent transcriptional programs in hematologic malignancy models.

AML Cell Activity
Class-level inference
Reported suppression of c-MYC and proliferation in MV4-11
Supports AML cell-model research
Specific IC50 not fully disclosed; SAR improved from 34.91 μM
Acute myeloid leukemia Cell proliferation MV4-11

Scaffold Differentiation and Physicochemical Properties

Y08262 belongs to a 1-(indolizin-3-yl)ethan-1-one chemical series, representing a distinct chemotype among CBP bromodomain inhibitors [1]. This indolizine-based scaffold differentiates Y08262 structurally from GNE-781 (tetrahydroquinoline-based), CPI-637 (benzodiazepinone-based), SGC-CBP30 (imidazoquinoxaline-based), and PF-CBP1 (pyrrolopyridone-based) [2]. The unique scaffold may confer distinct physicochemical properties, including solubility and permeability characteristics, that influence experimental handling and cellular availability. The discovery publication describes systematic structure-activity relationship (SAR) optimization focused on improving cellular potency while maintaining CBP selectivity, with the indolizine core identified as a privileged scaffold for this target class [3]. Molecular weight (C24H21FN4O3, ~448 g/mol) and calculated properties position Y08262 within drug-like chemical space appropriate for cellular probe applications.

Scaffold Identity
Class-level
1-(indolizin-3-yl)ethan-1-one derivative
Only indolizine-based CBP probe among major chemotypes
Alternative chemotype for SAR diversification
Physicochemical properties may differ from other scaffolds
Indolizine scaffold Chemical probe SAR

Y08262 Application Scenarios


CBP Target Validation (Minimal BRD4 Confounding)

Y08262 is optimally suited for target validation experiments where distinguishing CBP-specific transcriptional effects from BRD4-mediated phenotypes is critical. Based on selectivity data showing minimal BRD4 inhibition (<20% at 1 μM), Y08262 enables cleaner interpretation of CBP-dependent biology compared to CPI-637 (BRD4 IC50 = 11 μM) or SGC-CBP30 (40-fold selectivity) [1]. This application scenario is particularly relevant for chromatin immunoprecipitation (ChIP) studies, transcriptomic profiling, and functional genomics screens where BRD4 off-target activity would introduce confounding gene expression changes [2].

AML Cell-Based Mechanism-of-Action Studies

Y08262 is validated for use in AML cell line models, with documented antiproliferative activity and c-MYC transcriptional suppression [1]. Researchers investigating CBP bromodomain dependency in hematologic malignancies can utilize Y08262 as a chemical probe to interrogate CBP function in MV4-11 and other AML cell lines [2]. The compound's demonstrated activity in AML models supports its application in studies examining CBP-dependent oncogenic transcriptional networks, apoptotic pathway modulation, and combination therapy screening with standard-of-care AML agents [3].

Scaffold Diversification for Hit-to-Lead Optimization

Y08262's indolizine-based scaffold offers a structurally distinct starting point for medicinal chemistry programs targeting CBP/p300 bromodomains [1]. Organizations developing CBP inhibitors can procure Y08262 as a reference compound to benchmark novel chemical series, assess scaffold-dependent selectivity profiles, and evaluate structure-activity relationships orthogonal to established tetrahydroquinoline (GNE-781) or benzodiazepinone (CPI-637) chemotypes [2]. This scaffold diversification strategy reduces the risk of chemotype-specific liabilities and expands intellectual property space [3].

Epigenetic Probe Panels for Bromodomain Profiling

Y08262 serves as a valuable addition to epigenetic chemical probe panels designed to profile bromodomain inhibitor selectivity across the BET and non-BET subfamilies [1]. Given its favorable selectivity window over BRD4, Y08262 can function as a CBP-selective control compound alongside broader-spectrum CBP/p300 inhibitors (e.g., CPI-637) and pan-BET inhibitors, enabling researchers to dissect the relative contributions of individual bromodomain-containing proteins to observed phenotypes [2]. This application is particularly relevant for high-content screening facilities and core laboratories providing epigenetic tool compound libraries to the research community [3].

Application
Selection Property
Validation Focus
CBP target deconvolution (low BRD4 interference)
BRD4 selectivity window
Confirm minimal BRD4 engagement in assay context
AML cell model mechanistic studies
Reported antiproliferative activity
Verify c-MYC suppression and proliferation endpoints
Scaffold benchmarking & reference
Indolizine chemotype identity
Compare solubility/permeability with other scaffolds
Epigenetic probe panel component
Selective CBP bromodomain inhibition
Profile selectivity across BET and non-BET bromodomains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Y08262

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.